molecular formula C14H25NO2S B092127 S-(2-acetamidoethyl) (E)-dec-2-enethioate CAS No. 15493-41-1

S-(2-acetamidoethyl) (E)-dec-2-enethioate

Cat. No. B092127
CAS RN: 15493-41-1
M. Wt: 271.42 g/mol
InChI Key: HYDKTIAWESXLEF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-acetamidoethyl) (E)-dec-2-enethioate, also known as AEDT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEDT is a thiol-reactive molecule that is highly selective towards cysteine residues and has been used in various biochemical and physiological studies.

Scientific Research Applications

S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used in various scientific research applications, including protein labeling, protein cross-linking, and enzyme inhibition studies. S-(2-acetamidoethyl) (E)-dec-2-enethioate is a thiol-reactive molecule that selectively reacts with cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used as an inhibitor of cysteine proteases, such as cathepsin B and L, which play a role in various diseases, including cancer and neurodegenerative disorders.

Mechanism Of Action

The mechanism of action of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the selective reaction of the thiol group on cysteine residues in proteins. S-(2-acetamidoethyl) (E)-dec-2-enethioate forms a covalent bond with the cysteine residue, resulting in the formation of a thioether linkage. This covalent bond can be used to label or cross-link proteins or to inhibit the activity of cysteine proteases.

Biochemical And Physiological Effects

S-(2-acetamidoethyl) (E)-dec-2-enethioate has been shown to have various biochemical and physiological effects. S-(2-acetamidoethyl) (E)-dec-2-enethioate has been used to label and cross-link proteins, allowing for the visualization and identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate has also been used to inhibit the activity of cysteine proteases, which play a role in various diseases, including cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its high selectivity towards cysteine residues in proteins, making it a useful tool for protein labeling and cross-linking experiments. S-(2-acetamidoethyl) (E)-dec-2-enethioate is also relatively easy to synthesize, with a yield of around 70%. However, one of the limitations of S-(2-acetamidoethyl) (E)-dec-2-enethioate is its potential toxicity, which can affect the results of experiments. It is important to use S-(2-acetamidoethyl) (E)-dec-2-enethioate in appropriate concentrations and to perform toxicity tests before using it in experiments.

Future Directions

There are many future directions for the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in scientific research. One potential direction is the use of S-(2-acetamidoethyl) (E)-dec-2-enethioate in the study of protein-protein interactions and the identification of protein complexes. S-(2-acetamidoethyl) (E)-dec-2-enethioate could also be used in the development of new inhibitors for cysteine proteases, which play a role in various diseases. Additionally, S-(2-acetamidoethyl) (E)-dec-2-enethioate could be used in the development of new imaging techniques for the visualization of protein complexes in cells. Overall, S-(2-acetamidoethyl) (E)-dec-2-enethioate has the potential to be a valuable tool in various scientific research applications.

Synthesis Methods

The synthesis of S-(2-acetamidoethyl) (E)-dec-2-enethioate involves the reaction of 10-undecenoic acid with thionyl chloride to form 10-undecenoyl chloride. This intermediate is then reacted with 2-aminoethanol to form the desired product, S-(2-acetamidoethyl) (E)-dec-2-enethioate. The overall yield of this synthesis method is around 70%, making it an efficient and reliable method for producing S-(2-acetamidoethyl) (E)-dec-2-enethioate.

properties

CAS RN

15493-41-1

Product Name

S-(2-acetamidoethyl) (E)-dec-2-enethioate

Molecular Formula

C14H25NO2S

Molecular Weight

271.42 g/mol

IUPAC Name

S-(2-acetamidoethyl) (E)-dec-2-enethioate

InChI

InChI=1S/C14H25NO2S/c1-3-4-5-6-7-8-9-10-14(17)18-12-11-15-13(2)16/h9-10H,3-8,11-12H2,1-2H3,(H,15,16)/b10-9+

InChI Key

HYDKTIAWESXLEF-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCC/C=C/C(=O)SCCNC(=O)C

SMILES

CCCCCCCC=CC(=O)SCCNC(=O)C

Canonical SMILES

CCCCCCCC=CC(=O)SCCNC(=O)C

synonyms

2-decenoic acid N-acetylcysteamine thioester
2-decenoic acid N-acetylcysteamine thioester, (E)-isomer
2-decenoic-NACS

Origin of Product

United States

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